

Application Note: Quantifying 2-CdATP Incorporation in Cellular DNA

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Compound of Interest

Compound Name: 2-Chloro-2'-deoxyadenosine-5'-triphosphate

Cat. No.: B216635

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Audience: Researchers, scientists, and drug development professionals.

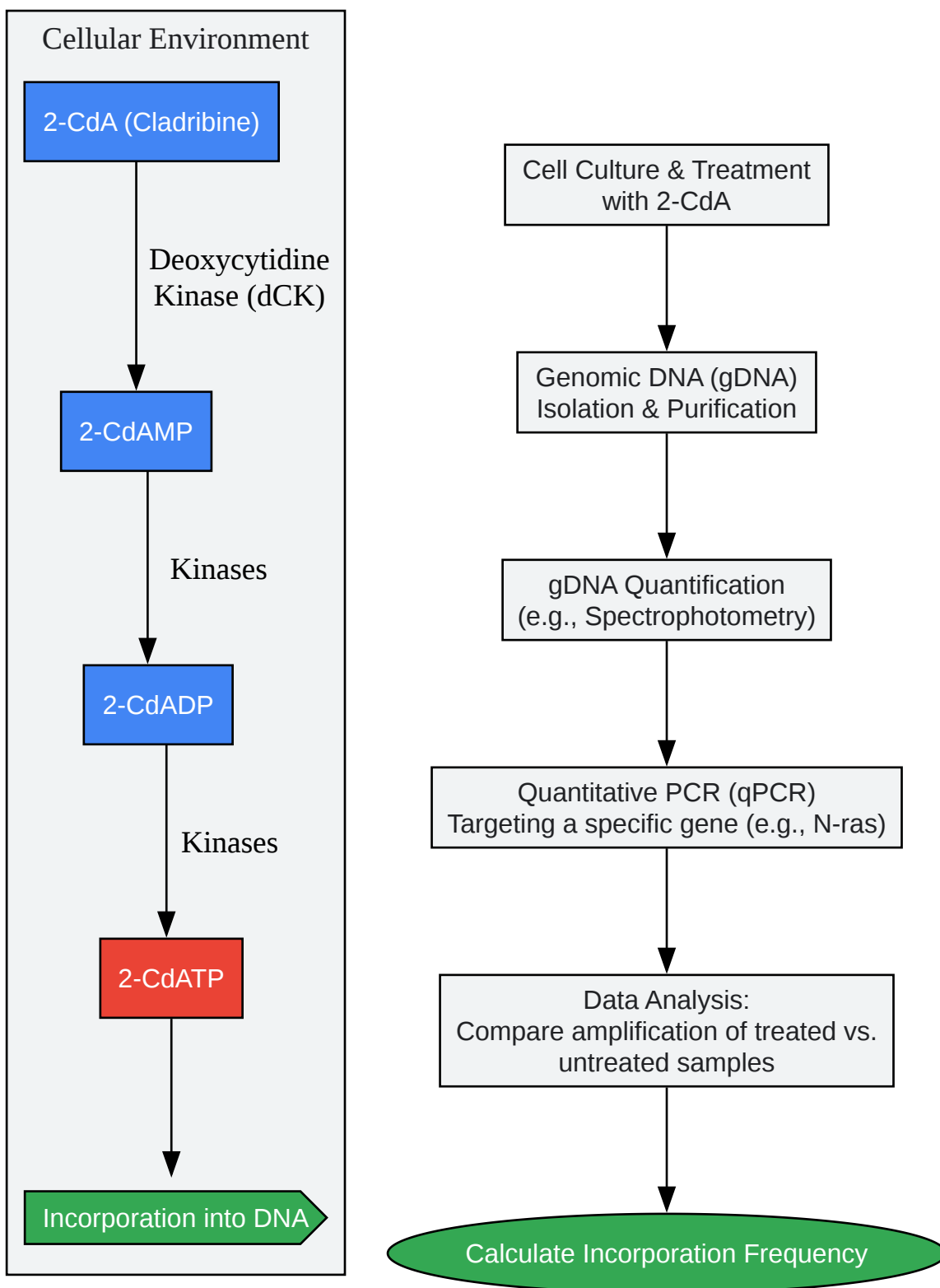
Introduction

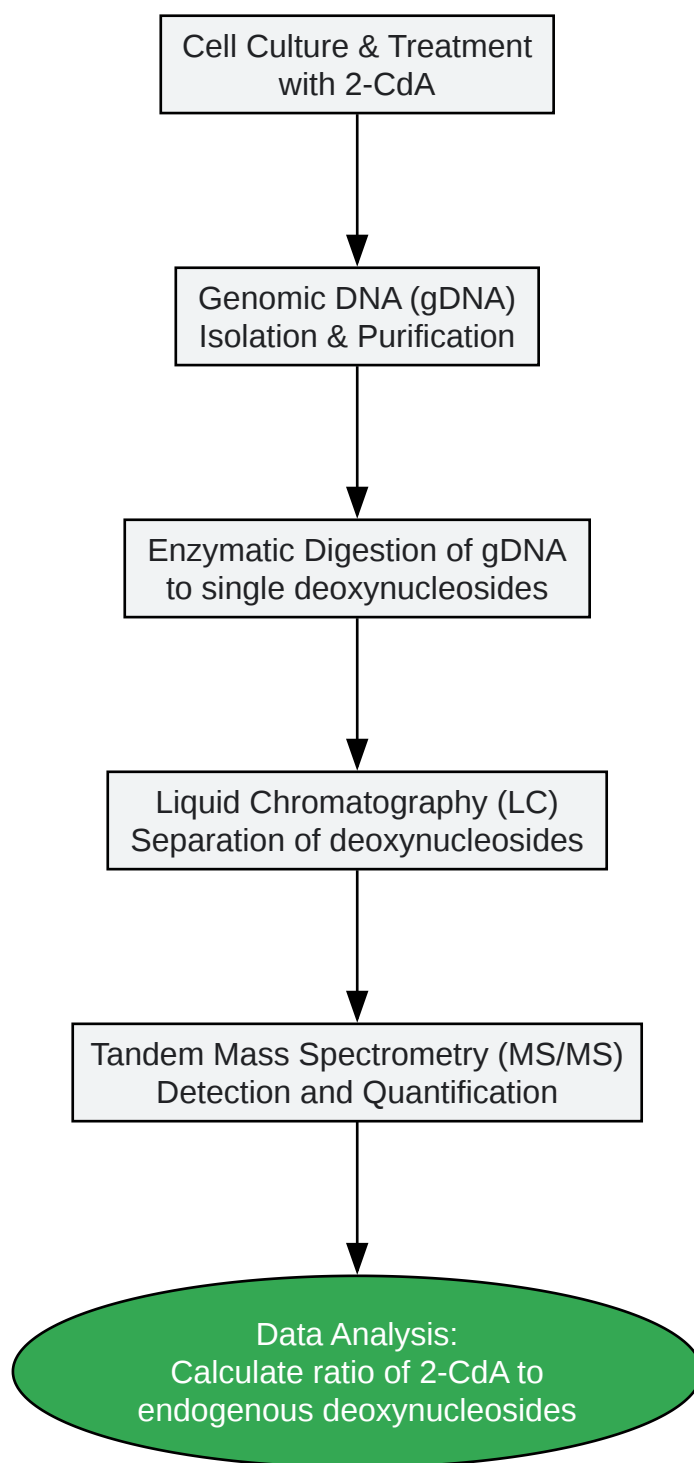
2-Chloro-2'-deoxyadenosine (CldAdo), commercially known as Cladribine, is a purine nucleoside analog used in the treatment of various lymphoid malignancies, most notably hairy cell leukemia.[1] As a prodrug, CldAdo is transported into cells and subsequently phosphorylated by cellular kinases to its active form, **2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP)**. This active metabolite is then incorporated into newly synthesized DNA strands by DNA polymerases. Upon incorporation, 2-CdATP acts as a chain terminator, halting further DNA elongation.[1][2] This disruption of DNA synthesis and repair ultimately triggers apoptosis in rapidly dividing cancer cells.

The quantification of 2-CdATP incorporation into cellular DNA is a critical step in preclinical and clinical research. It allows for a direct assessment of drug efficacy, helps elucidate mechanisms of action and resistance, and provides essential pharmacokinetic and pharmacodynamic data. This application note provides detailed protocols for quantifying 2-CdATP incorporation using two primary methods: Quantitative Polymerase Chain Reaction (qPCR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Activation of 2-Chloro-2'-deoxyadenosine (CldAdo)

The efficacy of CldAdo is dependent on its intracellular conversion to the active triphosphate form, 2-CdATP. This process is initiated by deoxycytidine kinase (dCK), which converts CldAdo to its monophosphate form (2-CdAMP). Subsequent phosphorylations by other cellular kinases yield the diphosphate (2-CdADP) and finally the active triphosphate (2-CdATP) metabolite. This active analog can then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA.





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References

- 1. Analysis of 2-chloro-2'-deoxyadenosine incorporation into cellular DNA by quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
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